

# Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998

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In the landscape of targeted therapeutics, **SRT3109** and AZD5069 represent two distinct strategies aimed at modulating key signaling pathways implicated in a range of diseases, from metabolic disorders to cancer. **SRT3109**, a product of Sirtris Pharmaceuticals, is a small molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation. This guide provides a comprehensive, data-supported comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.

## Molecular Profile and Mechanism of Action

**SRT3109** and AZD5069 operate through fundamentally different mechanisms, targeting distinct cellular pathways.

### **SRT3109:** A SIRT1 Activator

**SRT3109** belongs to a class of synthetic small molecules designed to activate SIRT1, an NAD<sup>+</sup>-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair, and inflammation by deacetylating a wide range of protein substrates, including transcription factors and histones. The activation of SIRT1 by compounds like **SRT3109** is intended to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. While specific preclinical and clinical data for **SRT3109**

are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the expected pharmacological effects.

#### AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.<sup>[1]</sup> CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.<sup>[2]</sup> By blocking the interaction of CXCR2 with its cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration and activation, thereby attenuating the inflammatory response.<sup>[1][2]</sup> This mechanism has positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and cancers where neutrophils are implicated in the pathology.<sup>[3][4]</sup>

## Quantitative Data Comparison

The following tables summarize the available quantitative data for **SRT3109**-related compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay	IC50 / pIC50 / pA2	Selectivity	Reference
Analogs of SRT3109 (e.g., SRT1720)	SIRT1	Enzymatic Assay	EC1.5 = 0.16 $\mu$ M	>200-fold vs. SIRT2/3	[Sirtris Data]
AZD5069	CXCR2	Radioligand Binding (CXCL8)	pIC50 = 9.1	>150-fold vs. CXCR1	[1]
AZD5069	CXCR2	Neutrophil Chemotaxis (CXCL1)	pA2 $\approx$ 9.6	-	[1]
AZD5069	CXCR2	CD11b Expression (GRO- $\alpha$ )	-	-	[1]

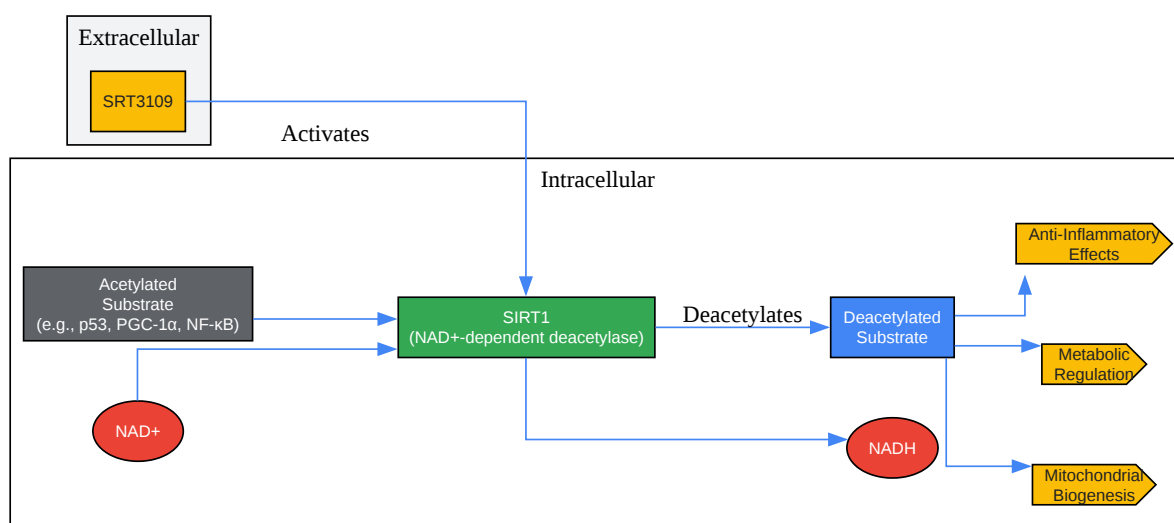
Note: Specific IC50 data for **SRT3109** is not publicly available. Data for a similar well-characterized Sirtris compound, SRT1720, is provided for context.

Table 2: Preclinical and Clinical Observations

Feature	SRT3109 (and related SIRT1 activators)	AZD5069
Therapeutic Area(s)	Metabolic diseases (e.g., Type 2 Diabetes), diseases of aging, potentially cancer.[5][6]	Inflammatory diseases (e.g., COPD, asthma), cancer (in combination therapy).[3][7]
Reported Preclinical Efficacy	Improved metabolic parameters in diet-induced obesity models (for related compounds).[5]	Reduced neutrophil infiltration in inflammatory models; inhibited tumor growth and metastasis in cancer models. [4][8][9]
Clinical Development Status	Development of many Sirtris compounds, including SRT501, was terminated or absorbed by GSK.[5] The status of SRT3109 is not clearly documented in publicly available sources.	Investigated in multiple Phase I and II clinical trials for inflammatory diseases and various cancers.[3]
Observed Clinical Effects	For SRT501 (a resveratrol formulation), some effects on glucose metabolism were observed in a Phase 1b trial in Type 2 Diabetes patients.[10]	Demonstrated a reduction in sputum and blood neutrophils in clinical studies.[1] Efficacy in improving clinical outcomes in asthma and bronchiectasis was not consistently demonstrated.[1]
Safety and Tolerability	For SRT501, side effects included nausea, vomiting, and diarrhea.[5]	Generally well-tolerated in clinical trials. A reversible reduction in blood neutrophil counts is a known on-target effect.[1]

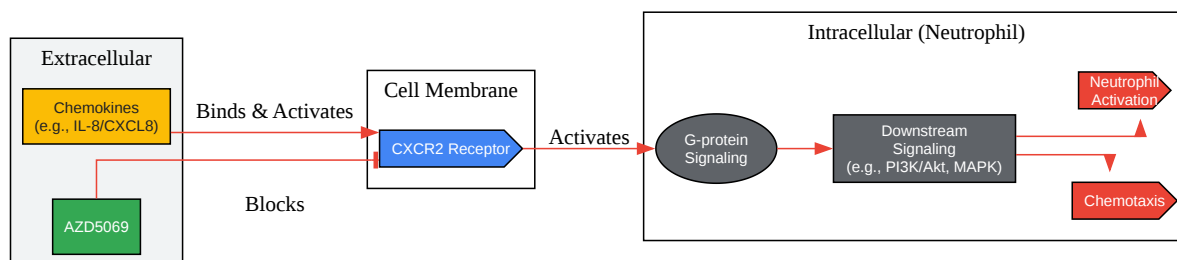
## Signaling Pathways

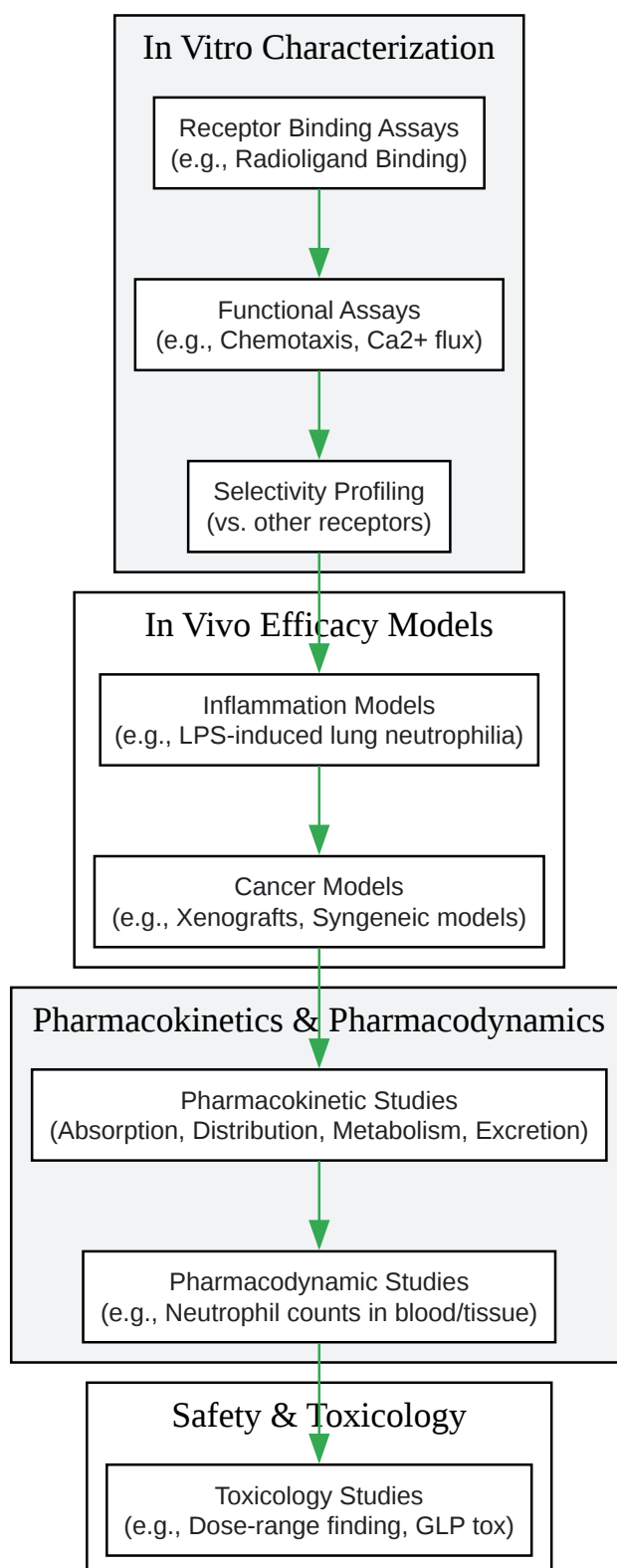
The distinct mechanisms of **SRT3109** and AZD5069 are best understood by visualizing their respective signaling pathways.



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Caption: **SRT3109** activates SIRT1, leading to the deacetylation of various protein substrates.





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- To cite this document: BenchChem. [Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610998#head-to-head-comparison-of-srt3109-and-azd5069]

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